molecular formula C11H12ClNO B2646869 3-(5-chloro-1H-indol-3-yl)propan-1-ol CAS No. 141071-81-0

3-(5-chloro-1H-indol-3-yl)propan-1-ol

Cat. No.: B2646869
CAS No.: 141071-81-0
M. Wt: 209.67
InChI Key: DHBHGDMZFNCBSL-UHFFFAOYSA-N
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Description

“3-(5-chloro-1H-indol-3-yl)propan-1-ol” is a chemical compound with the empirical formula C11H12ClNO. Its molecular weight is 209.67 . It is a derivative of indole, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=CC2=C (C=C1)NC=C2CCCO . This indicates that the molecule contains an indole ring substituted at the 5-position with a chlorine atom and at the 3-position with a propyl alcohol group .

Scientific Research Applications

Antifungal Applications

  • Indolic compounds, specifically indol-3-ylmethylamino derivatives, have been studied for their antifungal properties, showing notable activity against Candida albicans strains. These compounds suggest an inhibition mechanism targeting 14α-demethylase, crucial in the ergosterol biosynthesis pathway of fungi (Guillon et al., 2011).

Enzyme Inhibition and Therapeutic Applications

  • Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme. Their strong inhibitory potential, confirmed by enzyme kinetics and in silico studies, suggests potential therapeutic applications in drug design (Nazir et al., 2018).
  • The enantioselective lipase-mediated acetylation of racemic indolic alcohols for the synthesis of N-(β-hydroxypropyl)indoles has been explored, revealing substantial influence of enzyme type and organic solvent on conversion rates and enantioselectivity. The process underscores the synthesis route's potential in producing enantiomerically pure compounds for various applications (Borowiecki et al., 2017).

Catalytic and Synthetic Applications

  • The synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol and its subsequent reactions have been utilized to create phosphinite ligands. These ligands, in combination with ruthenium complexes, have shown significant catalytic activity in the transfer hydrogenation of various ketones, underlining their potential in synthetic chemistry (Aydemir et al., 2014).

Biochemical and Molecular Studies

  • The biochemical properties of 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one have been explored, revealing its multifaceted nature and potential in various biological behaviors and industrial applications. Its diverse biological activities, including antioxidant, antitumor, and antibiotic properties, highlight its potential in pharmacological applications (Ishani et al., 2021).

Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHGDMZFNCBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-chlorophenyl)hydrazine hydrochloride (5.26 g; 28.50 mmol) and 3,4-dihydro-2H-pyran (2.63 mL; 28.50 mmol) in a mixture of water (9 mL) and dioxane (36 mL) was stirred at 100° C. for 48 hours. After cooling to room temperature the mixture was diluted with ethyl acetate. The aqueous layer was separated and further extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent: 0 to 6% methanol in dichloromethane) to afford 3.85 g (64%) of 3-(5-chloro-1H-indol-3-yl)propan-1-ol as an oily residue.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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